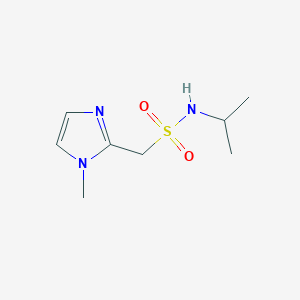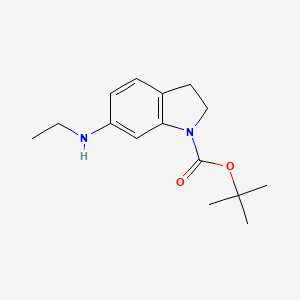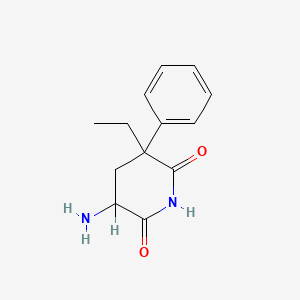
1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropanecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanecarboxaldehyde is an organic compound with the molecular formula C21H26O2Si . This compound is characterized by its cyclopropane ring, which is attached to a carboxaldehyde group and a silyl ether moiety. The presence of the silyl ether group makes it a valuable intermediate in organic synthesis, particularly in the protection of alcohols.
Métodos De Preparación
The synthesis of 1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanecarboxaldehyde typically involves the following steps:
Formation of the Silyl Ether: The reaction begins with the protection of an alcohol using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine.
Cyclopropanation: The protected alcohol is then subjected to cyclopropanation using reagents like diazomethane or Simmons-Smith reagent.
Análisis De Reacciones Químicas
1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be cleaved under acidic conditions to yield the free alcohol.
Aplicaciones Científicas De Investigación
1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanecarboxaldehyde is used in various scientific research applications:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the protection and deprotection of alcohols.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where its unique structure can be exploited to create novel drug candidates.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanecarboxaldehyde primarily involves its role as a protecting group in organic synthesis. The silyl ether group protects alcohols from unwanted reactions, allowing for selective transformations at other functional groups. The cyclopropane ring and aldehyde group can undergo various reactions, enabling the synthesis of diverse compounds .
Comparación Con Compuestos Similares
1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanecarboxaldehyde can be compared with other silyl-protected aldehydes and cyclopropane derivatives:
1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanol: Similar in structure but with a hydroxyl group instead of an aldehyde.
1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanecarboxylic acid: Similar but with a carboxylic acid group instead of an aldehyde.
Cyclopropanecarboxaldehyde: Lacks the silyl ether group, making it less versatile in organic synthesis.
Propiedades
Fórmula molecular |
C21H26O2Si |
|---|---|
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
1-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C21H26O2Si/c1-20(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-17-21(16-22)14-15-21/h4-13,16H,14-15,17H2,1-3H3 |
Clave InChI |
BCJNWTCDXNUUKN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3(CC3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13965036.png)





![2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde](/img/structure/B13965070.png)


![tert-Butyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13965086.png)

![8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13965097.png)
